Umbralisib - 1532533-67-7

Umbralisib

Catalog Number: EVT-253030
CAS Number: 1532533-67-7
Molecular Formula: C₃₁H₂₄F₃NO₃
Molecular Weight: 571.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Umbralisib is a synthetic, small-molecule inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase-1ε (CK1ε). [, ] It is classified as a kinase inhibitor and has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer agent. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Umbralisib's dual inhibition of PI3Kδ and CK1ε makes it unique amongst other PI3K inhibitors and is thought to contribute to its distinct activity and safety profile. [, ]

Mechanism of Action

Umbralisib exerts its effects through the dual inhibition of PI3Kδ and CK1ε. [, ]

  • PI3Kδ Inhibition: PI3Kδ is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the growth and survival of B cells. [, ] Umbralisib's inhibition of PI3Kδ disrupts this pathway, leading to reduced proliferation and increased apoptosis of malignant B cells. [, , , ]

  • CK1ε Inhibition: CK1ε is involved in various cellular processes, including Wnt signaling and T-cell regulation. [, ] Umbralisib's inhibition of CK1ε is thought to contribute to its immunomodulatory effects, potentially leading to a more favorable safety profile compared to other PI3K inhibitors. [, ] Specifically, umbralisib has been shown to preserve the number and function of regulatory T cells (Tregs), which are essential for immune homeostasis and may mitigate the risk of immune-mediated adverse events. [, ]

Applications
  • Chronic Lymphocytic Leukemia (CLL): Umbralisib has demonstrated promising activity in both treatment-naïve and relapsed/refractory CLL, including patients with high-risk genetic features such as del(17p), del(11q), and unmutated IGHV. [, , , , , , ] It has been studied as monotherapy and in combination with other agents, such as the anti-CD20 antibody ublituximab (U2) and the BCL-2 inhibitor venetoclax (U2-Ven). [, , , , , , ] Umbralisib has also been evaluated in CLL patients intolerant to prior kinase inhibitor therapy, suggesting its potential utility in overcoming kinase inhibitor resistance. [, , ]

  • Marginal Zone Lymphoma (MZL): Umbralisib has been investigated in relapsed/refractory MZL, achieving meaningful clinical activity and durable responses. [, , , ] It has been studied both as monotherapy and in combination with ublituximab (U2). [, , , ]

  • Follicular Lymphoma (FL): Umbralisib has shown activity in heavily pretreated FL patients, with a manageable safety profile. [, , , , ] Similar to its use in other B-cell malignancies, umbralisib has been studied both as monotherapy and in combination regimens, including with ublituximab (U2). [, , , , ]

  • Diffuse Large B-Cell Lymphoma (DLBCL): Umbralisib has demonstrated single agent activity in relapsed/refractory DLBCL. [, , , ] Combination regimens, including with ublituximab and bendamustine, have also been explored. [, ]

  • Myelofibrosis: Umbralisib, in combination with the JAK1/2 inhibitor ruxolitinib, has shown activity in myelofibrosis patients who had suboptimal response or lost response to ruxolitinib. []

Future Directions
  • Optimizing Combination Regimens: Ongoing research focuses on developing and optimizing umbralisib-based combination regimens, particularly with other targeted agents such as ublituximab, venetoclax, and ibrutinib, to enhance efficacy and minimize toxicity. [, , , , , , , ]

  • Overcoming Resistance: Understanding and overcoming resistance to PI3K inhibitors, including umbralisib, remains a crucial area of research. [, ] Identifying mechanisms of resistance and developing strategies to circumvent them will be essential for improving long-term outcomes in patients treated with umbralisib.

  • Exploring New Indications: Given umbralisib's unique mechanism of action and favorable safety profile, expanding its clinical application to other hematologic malignancies and potentially solid tumors with PI3K pathway involvement warrants further investigation. [, , ]

  • Personalized Medicine: Investigating biomarkers predictive of response or resistance to umbralisib will be crucial for tailoring treatment strategies and maximizing clinical benefit in individual patients. [, , ]

  • Investigating Immunomodulatory Effects: Further elucidating the impact of umbralisib on the immune system, particularly its effects on Treg populations and its potential for enhancing anti-tumor immunity, could open new avenues for its therapeutic application. [, ]

Properties

CAS Number

1532533-67-7

Product Name

Umbralisib

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one

Molecular Formula

C₃₁H₂₄F₃NO₃

Molecular Weight

571.56

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1

InChI Key

IUVCFHHAEHNCFT-INIZCTEOSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Synonyms

TGR-1202; TGR1202; TGR 1202

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.